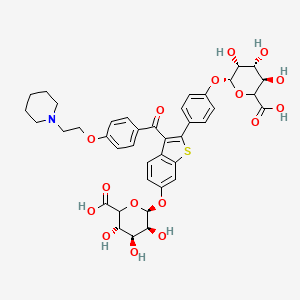

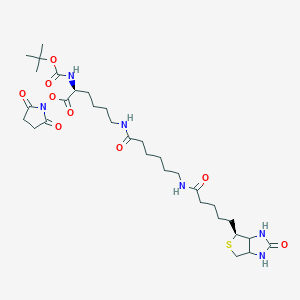

Raloxifene 6,4'-Bis-beta-D-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

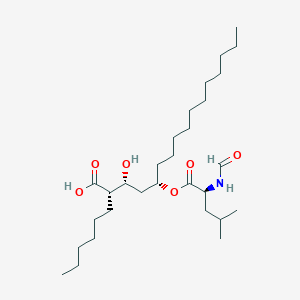

Raloxifene undergoes extensive conjugation to form the 6-beta- and 4'-beta-glucuronides in vivo, involving key enzymes like UDP-glucuronosyltransferases (UGTs) UGT1A1 and UGT1A8 for both glucuronides, and UGT1A10 for the 4'-beta-glucuronide specifically. This biotransformation is significant for its presystemic clearance, with both liver and intestinal microsomes contributing to the glucuronidation process, indicating a substantial role of intestinal metabolism in its overall pharmacokinetics (Kemp, Fan, & Stevens, 2002).

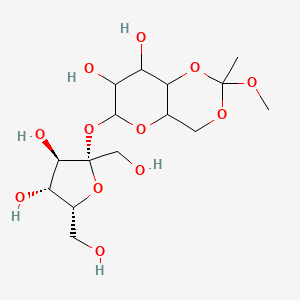

Molecular Structure Analysis

Raloxifene and its glucuronides' molecular structure elucidation involves advanced spectroscopic techniques. For instance, microbial processes have been identified for the synthesis of raloxifene glucuronides, showcasing the complexity and specificity of its metabolism and the resulting structural diversity of its metabolites. The characterization of these processes underscores the intricate molecular interactions and transformations raloxifene undergoes post-administration (Briggs et al., 1999).

Chemical Reactions and Properties

The glucuronidation of Raloxifene, catalyzed by specific UGTs, highlights its chemical reactivity and the enzymatic specificity towards different molecular sites. This process significantly alters Raloxifene's chemical properties, enhancing its solubility and facilitating its excretion. The involvement of UGT1A1, UGT1A8, and UGT1A10 in these reactions emphasizes the selective nature of these enzymatic transformations and their impact on Raloxifene's pharmacokinetic behaviors (Kishi et al., 2016).

Physical Properties Analysis

The physical properties of Raloxifene and its glucuronides, such as solubility and stability, are crucial for its pharmacokinetic and pharmacodynamic profiles. These properties are influenced by the molecular changes during glucuronidation, affecting its absorption, distribution, metabolism, and excretion (ADME) processes. The extensive glucuronidation leading to the formation of raloxifene glucuronides is a key factor in its limited oral bioavailability, highlighting the importance of understanding these properties for optimizing its therapeutic efficacy and safety (Trdan et al., 2011).

Applications De Recherche Scientifique

Metabolism and Pharmacokinetics

Raloxifene undergoes extensive conjugation to form 6-beta- and 4'-beta-glucuronides, mediated by UDP-glucuronosyltransferases (UGTs) such as UGT1A1 and UGT1A8 in human liver and intestinal microsomes. This metabolism pathway significantly contributes to the presystemic clearance of Raloxifene, indicating the role of intestinal glucuronidation in limiting its bioavailability (Kemp, D. C., Fan, P., & Stevens, J., 2002). Additionally, polymorphisms in UGT1A8 influence Raloxifene metabolism, potentially affecting the drug's efficacy and safety profile (Sun, D., Jones, N., Manni, A., & Lazarus, P., 2013).

Microbial Production of Glucuronides

The microbial process for the preparation of Raloxifene glucuronides, using Streptomyces sp., offers a novel route for generating these metabolites, highlighting an important application in clinical trials and research settings. This biotransformation process underscores the value of microbial systems in producing specific drug metabolites for research purposes (Briggs, B. et al., 1999).

Analytical Methods for Detection

The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for determining Raloxifene and its glucuronides in biological samples represents a critical research application. These methods enable the accurate and precise quantification of Raloxifene metabolites, facilitating pharmacokinetic and pharmacodynamic studies (Trdan, T., Roškar, R., Trontelj, J., Ravnikar, M., & Mrhar, A., 2011).

Role in Drug Metabolism and Safety

Investigations into the glucuronidation of Raloxifene in human and animal models have shed light on the drug's metabolic pathway and its implications for safety and efficacy. The interplay between metabolic enzymes and transporter proteins, such as UGTs and multidrug resistance-associated proteins (MRPs), dictates the systemic availability and excretion of Raloxifene glucuronides, influencing drug response and potential toxicity (Dalvie, D. et al., 2008).

Propriétés

IUPAC Name |

(3R,4R,5R,6R)-6-[4-[6-[(2S,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H43NO16S/c42-27(19-4-8-21(9-5-19)53-17-16-41-14-2-1-3-15-41)26-24-13-12-23(55-40-33(48)29(44)31(46)35(57-40)38(51)52)18-25(24)58-36(26)20-6-10-22(11-7-20)54-39-32(47)28(43)30(45)34(56-39)37(49)50/h4-13,18,28-35,39-40,43-48H,1-3,14-17H2,(H,49,50)(H,51,52)/t28-,29+,30-,31+,32-,33+,34?,35?,39+,40-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIAOPAUTIPRHI-BPLPKISHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O[C@@H]7[C@@H]([C@@H]([C@H](C(O7)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H43NO16S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

825.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Raloxifene 6,4'-Bis-beta-D-glucuronide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)